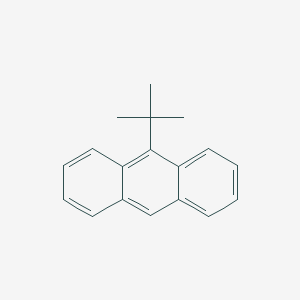

9-t-Butylanthracene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

13719-97-6 |

|---|---|

Molekularformel |

C18H18 |

Molekulargewicht |

234.3 g/mol |

IUPAC-Name |

9-tert-butylanthracene |

InChI |

InChI=1S/C18H18/c1-18(2,3)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3 |

InChI-Schlüssel |

GWJJSVKKSBCHJD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |

Kanonische SMILES |

CC(C)(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |

Andere CAS-Nummern |

13719-97-6 |

Synonyme |

9-T-BUTYLANTHRACENE |

Herkunft des Produkts |

United States |

Molecular Structure, Conformation, and Steric Effects in 9 T Butylanthracene

Non-Planar Geometry and Conformational Dynamics of the Anthracene (B1667546) Core

The introduction of a tert-butyl group at the 9-position of the anthracene molecule induces significant structural and dynamic changes, moving it away from the planarity typical of the parent anthracene.

Unlike the flat structure of anthracene, 9-t-butylanthracene adopts a non-planar geometry. fishersci.cafishersci.com This distortion is a direct consequence of the steric strain introduced by the bulky tert-butyl group. In the solid state, the anthracene ring system is bent, a deviation that can be quantified by the dihedral angle between the two outer benzene (B151609) rings. fishersci.cafishersci.com

Research has shown that this dihedral angle is approximately 18° in the solid state. fishersci.cafishersci.com In the gas phase or in solution, where the molecule is free from crystal packing forces, this angle is slightly larger, around 20°. fishersci.com Furthermore, the tert-butyl group itself is displaced from the plane of the anthracene ring, pointing in the opposite direction of the ring's bend. fishersci.cafishersci.com

Table 1: Dihedral Angles in 9-t-Butylanthracene

| Phase | Dihedral Angle Between Lateral Benzene Rings |

|---|---|

| Solid State | ~18° fishersci.cafishersci.com |

| Gas Phase / Solution | ~20° fishersci.com |

The non-planar anthracene core of 9-t-butylanthracene is not static; it undergoes a dynamic process known as ring inversion. This inversion is characterized by a "butterfly-like" flapping motion of the anthracene skeleton. fishersci.cafishersci.com During this process, the bent anthracene fused rings invert to a mirror image of the original structure. fishersci.com This conformational change allows the molecule to flex and relieve steric strain.

The dynamics of 9-t-butylanthracene involve not only the inversion of the anthracene ring but also the internal rotation of the tert-butyl group. Studies, including ab initio molecular orbital calculations, have identified two distinct mechanisms for this rotation. fishersci.ca

A low-energy pathway, with a calculated activation energy of just 4.7 kJ/mol, involves a concerted motion where the rotation of the tert-butyl group occurs simultaneously with the butterfly-like inversion of the anthracene ring. fishersci.cafishersci.comfishersci.com This low barrier means that in solution, the tert-butyl group rotates freely, even at temperatures as low as 150 K, as the ring inversion is not constrained by crystal packing forces. fishersci.ca

Conversely, a high-energy mechanism exists, which is observed in the solid state. This process requires a more significant bending of the tert-butyl group and has a much higher energy barrier. fishersci.ca The calculated energy for this rotation in an isolated molecule is 35.1 kJ/mol. fishersci.cafishersci.com However, in the solid state, intermolecular interactions within the crystal lattice increase this barrier substantially, with experimental values reaching 63.1 ± 2.7 kJ/mol. fishersci.ca

Table 2: Energetics of tert-Butyl Rotation in 9-t-Butylanthracene

| Mechanism | Phase | Activation Energy (kJ/mol) | Notes |

|---|---|---|---|

| Low-Energy | Gas Phase (Calculated) | 4.7 fishersci.cafishersci.comfishersci.com | Concerted with ring inversion. |

| High-Energy | Gas Phase (Calculated) | 35.1 fishersci.cafishersci.com | Requires further bending of the tert-butyl group. |

| High-Energy | Solid State (Experimental) | 63.1 ± 2.7 fishersci.ca | Increased barrier due to intermolecular forces. |

Ring Inversion Mechanisms within the Anthracene Skeleton

Influence of Steric Hindrance on Molecular Architecture and Dynamics

The concept of steric hindrance is central to understanding the structure and behavior of 9-t-butylanthracene. The sheer size of the tert-butyl group forces significant deviations from the idealized planar structure of aromatic systems.

The tert-butyl group at the 9-position is sterically hindered by the two adjacent peri-hydrogen atoms on the anthracene core. fishersci.com This steric clash is the primary reason for the non-planar, bent geometry of the molecule. fishersci.com The molecule contorts to minimize these unfavorable steric interactions, resulting in the observed butterfly-like shape and the out-of-plane displacement of the tert-butyl group. fishersci.cafishersci.com This structural adaptation is a classic example of how a bulky substituent can dominate the conformational landscape of a molecule, leading to a substantial increase in the rate of thermal rearomatization compared to less bulky alkyl groups. nih.gov

The conformational dynamics of the 9-t-butylanthracene system can be further modulated by introducing a second substituent at the 10-position. Theoretical studies on 10-substituted-9-tert-butylanthracenes have shown that the energy barrier for the ring inversion and the concerted internal rotation of the tert-butyl group can be tuned by carefully selecting the substituent. fishersci.com

Two main factors govern this tuning:

Size of the Substituent : Larger substituents increase steric strain, which can alter the geometry and the energy required for conformational changes. fishersci.com

Electronic Properties : The degree of conjugation between the substituent and the anthracene ring system plays a crucial role. fishersci.com For instance, the nitro group in 9-nitroanthracene (B110200) is tilted almost perpendicular to the aromatic plane to minimize steric hindrance, while an amino group is nearly coplanar, leading to a significant increase in the ring inversion energy barrier due to its steric effect on adjacent hydrogens. fishersci.com Similarly, a carboxylic acid group at the 9-position also sits (B43327) out of the anthracene plane due to steric hindrance with peri-hydrogens. fishersci.com

By strategically choosing substituents with different sizes and electronic characteristics (e.g., cyano, nitro, amino, or carboxylic acid groups), the energy barrier for the butterfly-like motion can be controlled, making these systems potential candidates for the development of molecular rotors and other mechanical materials. fishersci.com

Effects of the Bulky tert-Butyl Substituent at the 9-Position

Theoretical and Experimental Elucidation of 9-t-Butylanthracene Structural Parameters

The structural parameters of 9-t-butylanthracene have been investigated through both experimental techniques, such as X-ray crystallography and NMR spectroscopy, and theoretical calculations. These studies have provided detailed insights into the molecule's unique geometry.

In the solid state, X-ray diffraction studies reveal that the anthracene ring of 9-t-butylanthracene is non-planar. acs.org The dihedral angle between the two lateral benzene rings is approximately 18° to 20°. acs.orgyu.edu.jo This deviation from planarity is a direct consequence of the steric strain imposed by the voluminous t-butyl group, which forces the anthracene skeleton to bend. yu.edu.jo The tert-butyl group itself is displaced in the opposite direction of this bending. acs.org

Theoretical studies, employing methods like Density Functional Theory (DFT) and ab initio molecular orbital calculations, corroborate the non-planar geometry observed experimentally. acs.orgyu.edu.jo Calculations at the B3LYP/cc-PVDZ level of theory have shown very good agreement with experimental X-ray data for the dihedral angles of the molecule. yu.edu.jo

The rotational behavior of the tert-butyl group has also been a subject of both theoretical and experimental investigation. Ab initio calculations suggest two possible mechanisms for the rotation of the t-butyl group. acs.org A low-energy pathway, with a calculated activation energy of 4.7 kJ/mol, involves a concerted motion where the t-butyl group rotates while the anthracene ring undergoes a butterfly-like inversion. acs.orgyu.edu.jo A higher-energy pathway (35.1 kJ/mol) involves rotation of the t-butyl group accompanied by further bending of the anthracene ring. acs.org

Experimental studies using variable temperature 13C CP/MAS NMR spectroscopy in the solid state have indicated an activation energy of 63.1 ± 2.7 kJ/mol for the t-butyl group rotation, suggesting that in the solid state, the higher-energy mechanism is operative due to intermolecular interactions that prevent the ring inversion required for the lower-energy pathway. acs.org In solution, however, the t-butyl group rotation is much faster and could not be frozen even at low temperatures (ca. 150 K), which is consistent with the low-energy concerted ring-inversion mechanism being dominant when crystal packing forces are absent. acs.org

The structural parameters are further influenced by the electronic state of the molecule. For instance, theoretical studies on related compounds suggest that the geometry can become planar in an excited intramolecular charge transfer state. yu.edu.jo

Table 1: Selected Calculated and Experimental Dihedral Angles (in degrees) for 9-t-Butylanthracene

| Dihedral Angle | B3LYP/cc-PVDZ | B3LYP/cc-PVTZ | MP2/cc-PVDZ | X-ray (Experimental) |

| C1-C14-C13-C12 | 160.8 | 161.0 | 161.7 | 160.5 |

| C2-C1-C14-C13 | 178.6 | 178.6 | 178.3 | 178.5 |

| C4-C5-C6-C7 | 179.9 | 179.9 | 179.9 | Not Reported |

| C14-C13-C15-C16 | 30.1 | 29.9 | 30.8 | 30.5 |

| Data sourced from a theoretical study by Helal, et al. and compared with experimental X-ray data. yu.edu.jo |

Advanced Spectroscopic Characterization and Photophysical Properties of 9 T Butylanthracene

Electronic Absorption and Emission Spectroscopy of 9-t-Butylanthracene

The electronic spectra of 9-t-butylanthracene (9TBA) are characterized by the typical transitions of the anthracene (B1667546) core, but are significantly modulated by the presence of the bulky tert-butyl group at the 9-position. Absorption spectroscopy measures the wavelengths of light absorbed by the molecule as it transitions from the ground electronic state (S₀) to various excited singlet states (Sₙ). libretexts.org Emission spectroscopy, specifically fluorescence, measures the light emitted as the molecule relaxes from the lowest excited singlet state (S₁) back to the ground state. libretexts.org

The surrounding solvent environment can influence the electronic absorption and emission spectra of molecules, a phenomenon known as solvatochromism. In anthracenic systems, increasing solvent polarity often leads to a red shift in the emission spectrum, which becomes broader and less structured. acs.org This is attributed to the stabilization of the more polar excited state by the polar solvent molecules.

For 9-t-butylanthracene, the photophysical properties have been studied in various media, including non-polar solvents like cyclohexane (B81311) and n-heptane, and rigid environments such as polystyrene and polymethyl methacrylate (B99206) (PMMA). researchgate.netlookchem.com While detailed solvatochromic shift data for 9TBA across a wide range of solvents is specific, the general principles suggest that its excited state interacts with the surrounding medium, influencing spectral positions. The most dramatic solvent effect observed for 9TBA is on its fluorescence quantum yield, where the viscosity of the medium plays a critical role in dictating the deactivation pathways. lookchem.com In fluid solutions, the fluorescence is heavily quenched, whereas in rigid matrices, it is more pronounced, indicating that the solvent's ability to allow for conformational changes is a key factor. lookchem.com

The introduction of a bulky substituent, such as the tert-butyl group at the 9-position of the anthracene ring system, induces significant steric strain. This steric hindrance can lead to a deviation from planarity of the anthracene core. rsc.org Research has identified that such steric strain has a bathochromic (red-shift) effect on the absorption spectra of anthracenes. researchgate.netuni-tuebingen.de This shift indicates a lowering of the energy gap between the ground and excited states. The absorption spectrum for 9TBA in methylcyclohexane, for example, shows slight bathochromic shifts compared to less substituted anthracenes, a change attributed to moderate intramolecular interactions arising from the bulky group. rsc.org The longest wavelength absorption maximum for 9TBA in the gas phase is located at 391 nm. anu.edu.au

Solvent Effects on Spectral Characteristics

Excited State Dynamics and Non-Radiative Relaxation Pathways

The fluorescence quantum yield (Φf) represents the probability that an excited molecule will deactivate by emitting a photon. horiba.com Surprisingly, 9-t-butylanthracene exhibits an anomalously low fluorescence quantum yield in solution at room temperature compared to other 9-alkyl-substituted anthracenes. For instance, in n-heptane, the quantum yield is only 0.011 (or 1.1%). lookchem.com This is in stark contrast to compounds like 9-methylanthracene, which has a quantum yield of 0.29. lookchem.com

This low quantum yield indicates the presence of highly efficient non-radiative deactivation pathways. Research suggests that the primary mechanism is not intersystem crossing but rather a rapid internal conversion to the ground state. lookchem.comanu.edu.au This process is thought to be facilitated by the torsional motion of the bulky tert-butyl group, which acts as an efficient "loose bolt" to dissipate the electronic energy into vibrational energy. lookchem.com This hypothesis is supported by the observation that the fluorescence quantum yield increases significantly in rigid environments like glycerol (B35011) or a PMMA matrix, where the rotation of the tert-butyl group is hindered. lookchem.com

Another competing deactivation channel from the excited singlet state is a photochemical valence isomerization to form the strained 9-tert-butyl-9,10-Dewar anthracene. lookchem.comnih.gov The quantum yield for the formation of this Dewar isomer in n-heptane is 0.012. lookchem.com

| Solvent/Medium | Fluorescence Quantum Yield (Φf) | Dewar Isomer Formation Quantum Yield (Φr) |

|---|---|---|

| n-Heptane | 0.011 lookchem.com | 0.012 lookchem.com |

| Glycerol | 0.01 lookchem.com | - |

Intersystem crossing (ISC) is a non-radiative process involving a change in electron spin, typically from an excited singlet state (S₁) to a triplet state (T₁). libretexts.org For 9-t-butylanthracene, experimental evidence indicates that ISC is a highly inefficient deactivation pathway. anu.edu.au Studies using laser flash photolysis have not observed any transient absorption signals that could be attributed to the triplet-triplet (T-T') absorption of 9TBA in solution. anu.edu.au This lack of T-T' absorption suggests that the quantum yield for triplet state formation is negligible. The preexponential factors derived from the temperature-dependent deactivation processes are on the order of 10¹³–10¹⁴ s⁻¹, which is characteristic of a spin-allowed transition like internal conversion, rather than a spin-forbidden process like intersystem crossing. anu.edu.au Therefore, it is concluded that the predominant radiationless decay process of the excited singlet state of 9TBA at room temperature is internal conversion, not intersystem crossing to the triplet manifold. lookchem.comanu.edu.au

Time-resolved spectroscopy provides critical insights into the dynamics of excited states by monitoring their evolution on very short timescales, from picoseconds to nanoseconds. wikipedia.org For 9-t-butylanthracene, laser-induced fluorescence (LIF) excitation spectroscopy in supersonic free jets has been a key technique. anu.edu.au

These studies revealed a rich band structure in the LIF spectrum characterized by a progression of a low-frequency (approximately 77 cm⁻¹) torsional vibration mode of the tert-butyl group. anu.edu.au The fluorescence lifetime (τf) measured for the electronic origin (0-0 band) at 25,511 cm⁻¹ was found to be 34.9 ns. anu.edu.au This lifetime remains relatively constant for the first few torsional vibration bands but decreases significantly when the molecule is excited with excess energies above 482 cm⁻¹. anu.edu.au Notably, fluorescence vanishes entirely when the excitation energy exceeds the S₁ origin by about 790 cm⁻¹, highlighting the efficiency of the non-radiative decay channels at higher vibrational levels of the excited state. anu.edu.au

Time-resolved studies on van der Waals complexes of 9TBA with argon and xenon showed that excitation into certain energy ranges leads to photofragmentation of the complex, with the resulting bare 9TBA molecule fluorescing with a lifetime comparable to that measured at its electronic origin. anu.edu.au

Molecular Structure Perturbations and Stokes Shift Modulation

The introduction of a bulky tert-butyl group at the 9-position of the anthracene core induces significant steric strain, leading to notable perturbations of the molecular structure. This distortion is a key factor in modulating the compound's photophysical properties, particularly its Stokes shift. Unlike the planar structure of unsubstituted anthracene, 9-t-butylanthracene (9-TBA) adopts a non-planar, "bent" conformation. chemspider.comscribd.com This deviation from planarity is characterized by a dihedral angle of approximately 20° between the two lateral benzene (B151609) rings in the gas phase and solution, which increases to about 30.5° in the solid state due to crystal packing forces. yu.edu.jo The tert-butyl group itself is displaced in a direction opposite to the bending of the anthracene rings. chemspider.com

This inherent structural strain facilitates a low-energy, butterfly-like ring inversion that occurs in concert with the rotation of the tert-butyl group. chemspider.com The energy barrier for this dynamic process is remarkably low, calculated to be around 4.7 kJ/mol. yu.edu.jo

Upon photoexcitation, the molecule undergoes geometric relaxation, which is a principal contributor to its large Stokes shift. rsc.orgresearchgate.net The rotation of the t-butyl substituent in the excited state leads to an enlarged geometrical relaxation, which in turn increases the energy difference between the absorption and emission maxima. researchgate.net This phenomenon, where significant structural change upon excitation results in a large Stokes shift, is a recognized strategy in the design of fluorophores. rsc.org The extent of these molecular structure perturbations can be quantified by calculating the root-mean-square (RMS) of the cumulative atomic displacements when comparing the excited-state geometry to the ground-state structure. rsc.org

Photophysical Properties in Condensed Phases

The photophysical behavior of 9-t-butylanthracene in condensed phases (both solution and solid state) is strongly influenced by the surrounding environment, particularly temperature and viscosity.

In non-viscous solvents like isopentane (B150273) and ethanol, the fluorescence lifetime of 9-TBA exhibits a pronounced temperature dependence. rsc.orgrsc.org At room temperature, the fluorescence quantum yield is exceptionally low, around 0.01, with a correspondingly short lifetime of approximately 0.2 nanoseconds. rsc.orglookchem.com As the temperature is decreased, the fluorescence lifetime increases significantly, reaching a maximum of 15.9 ns at around 123 K. rsc.orgresearchgate.netrsc.org Throughout this temperature range in non-viscous media, the fluorescence decay remains single exponential. researchgate.netrsc.org This temperature dependence is primarily attributed to a temperature-dependent radiationless process, specifically intersystem crossing from the lowest excited singlet state (S₁) to the triplet state (T₁). researchgate.net At 77 K in a rigid matrix, the fluorescence quantum yield of 9-TBA approaches unity, and the formation of triplets becomes undetectable. researchgate.net The activation energy for this temperature-dependent radiationless process in non-viscous solvents is approximately 21 kJ mol⁻¹. rsc.orgresearchgate.netrsc.org

In highly viscous solvents, such as glycerol or within a poly(methyl methacrylate) (PMMA) matrix, the photophysical behavior changes markedly. At room temperature, the fluorescence lifetimes are already significantly longer (4–10 ns) compared to non-viscous solvents. rsc.orgresearchgate.net Furthermore, the fluorescence decay is no longer single exponential, often requiring a double or triple exponential fit for accurate analysis. rsc.orgresearchgate.net This complex decay behavior in rigid media suggests that the dominant S₁-S₀ internal conversion pathway seen in non-viscous solvents is suppressed. rsc.orgrsc.org Instead, another decay pathway, potentially involving an intermediate that can lead to the formation of the 9-t-butyl-9,10-(Dewar anthracene) isomer, becomes competitive with fluorescence. rsc.orgresearchgate.netresearchgate.net The activation energy for the radiationless process from S₁ in a PMMA matrix is considerably lower, at about 7.8 kJ mol⁻¹. rsc.orgresearchgate.net

The solid-state photodimerization of derivatives like 9-tert-butyl anthracene ester in crystalline nanorods has also been observed, leading to the formation of metastable polymorphs. worktribe.com This highlights how the condensed phase environment can trap unique molecular conformations and enable distinct photochemical reaction pathways. worktribe.com

Data Tables

Table 1: Key Structural and Photophysical Parameters of 9-t-Butylanthracene

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Dihedral Angle (Anthracene Rings) | ~20° | Gas Phase / Solution | yu.edu.jo |

| Dihedral Angle (Anthracene Rings) | ~30.5° | Solid State | yu.edu.jo |

| Ring Inversion Activation Energy | 4.7 kJ/mol | - | yu.edu.jo |

| Fluorescence Quantum Yield (Φf) | 0.01 | n-heptane, Room Temp. | lookchem.com |

| Fluorescence Quantum Yield (Φf) | ~1.0 | Rigid Matrix, 77 K | researchgate.net |

| Fluorescence Lifetime (τf) | ~0.2 ns | Non-viscous solvent, Room Temp. | researchgate.netrsc.org |

| Fluorescence Lifetime (τf) | 15.9 ns | Non-viscous solvent, ~123 K | researchgate.netrsc.org |

| Fluorescence Lifetime (τf) | 4-10 ns | Viscous solvent (PMMA), Room Temp. | rsc.orgresearchgate.net |

| Radiationless Process Activation Energy | ~21 kJ/mol | Non-viscous solvents | rsc.orgresearchgate.netrsc.org |

Compound Information

Table 2: Mentioned Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| 9-t-Butylanthracene | 114283 |

| Anthracene | 8418 |

| 9-tert-butyl-9,10-dihydroanthracene | 601711 |

| 9-tert-butyl anthracene ester | Not available |

| Isopentane | 6360 |

| Ethanol | 702 |

| Glycerol | 753 |

Photochemical Reactivity and Reaction Mechanisms of 9 T Butylanthracene

Photoisomerization to the Strained 9,10-Dewar Isomer of 9-t-Butylanthracene

9-tert-Butylanthracene (9TBA) is a notable aromatic compound that undergoes a reversible photochemical reaction to form its strained valence isomer, 9,10-Dewar-9-tert-butylanthracene (D-9TBA). researchgate.netacs.orgacs.orgnih.gov This transformation is a key example of photo-valence isomerization in anthracene (B1667546) derivatives. The presence of the bulky tert-butyl group at the 9-position distorts the planarity of the anthracene ring system, a geometric feature that is often a prerequisite for such photochemical valence isomerizations. scribd.com The quantum yield for the formation of the Dewar isomer is relatively low, reported as approximately 0.016 in dilute solutions and 0.012 in n-heptane. scribd.comlookchem.com In a Zeonex polymer matrix, the photochemical reaction yield was estimated to be even lower, at about 0.6%. researchgate.net

The conversion of 9-t-butylanthracene to its Dewar isomer is an intramolecular [4+4] cycloaddition reaction. researchgate.net This type of reaction is photochemically allowed, meaning it is induced by the absorption of light, as opposed to a thermal process. wikipedia.org The mechanism begins with the photoexcitation of the anthracene core from its electronic ground state to an excited singlet state. scribd.com In this excited state, the orbital symmetry allows for the formation of a new carbon-carbon bond between the C9 and C10 positions of the anthracene ring. scribd.comwikipedia.org This intramolecular cyclization results in the formation of the bicyclic Dewar structure, which contains a strained [2.2.0]bicyclohexadiene moiety. scribd.com The bond length of the newly formed C9-C10 bond in the Dewar isomer is significantly long, measured at 1.623 Å. scribd.com

The strained Dewar isomer, D-9TBA, has been isolated and characterized. It exists as white crystals with a melting point of 71-72 °C. lookchem.com Its structure has been confirmed through X-ray diffraction analysis, which revealed a dihedral angle of 113° around the photochemically formed C9-C10 bond. scribd.com The transformation from 9TBA to D-9TBA can be readily monitored using UV absorption spectroscopy. researchgate.netresearchgate.net The characteristic 'La absorption band of the parent 9TBA, which appears around 371 nm, diminishes upon irradiation, while the Dewar isomer exhibits a UV absorption maximum at a shorter wavelength, around 278 nm in n-hexane. lookchem.comresearchgate.net

Mechanism of Photochemical [4+4] Cycloaddition

Thermal Reversion of the Dewar Isomer to 9-t-Butylanthracene

The strained D-9TBA isomer is thermally unstable and reverts to the more stable aromatic 9-t-butylanthracene. researchgate.netacs.org This process is a cycloreversion reaction that can be repeated multiple times, making the 9TBA/D-9TBA system a potential candidate for solar energy storage and conversion. lookchem.com The complete recovery of the original 9TBA absorption spectrum can be observed after leaving a photolyzed, degassed sample in the dark. researchgate.net

The thermal back-reaction from D-9TBA to 9TBA has been studied kinetically. The reaction follows first-order kinetics. In cyclohexane (B81311) solution at room temperature, the rate constant for this reverse reaction was measured to be 4.0 × 10⁻⁵ s⁻¹. researchgate.net In a Zeonex polymer matrix, a similar rate constant of 4.5 × 10⁻⁵ s⁻¹ was observed. researchgate.net The table below summarizes kinetic parameters reported for the thermal rearomatization of D-9TBA in different solvents. researchgate.net

| Solvent | Activation Energy (Ea) (kJ/mol) | Log(A) (A in s⁻¹) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J·K⁻¹·mol⁻¹) |

|---|---|---|---|---|

| n-heptane | 93.3 ± 2.1 | 11.9 ± 0.8 | 90.8 ± 2.1 | -25.1 ± 8.4 |

| ethanol | 96.2 ± 2.9 | 12.5 ± 0.8 | 93.7 ± 2.9 | -17.2 ± 8.4 |

The activation energy (Ea) is a critical parameter describing the thermal stability of the Dewar isomer. For the thermal reversion of D-9TBA, the activation energy has been determined to be 93.3 kJ/mol in n-heptane and 96.2 kJ/mol in ethanol. researchgate.net An activation energy of 22.3 kcal/mol (approximately 93.3 kJ/mol) has also been reported. scribd.com These values are comparable to the activation enthalpies (ΔH‡), which were found to be 90.8 kJ/mol in n-heptane and 93.7 kJ/mol in ethanol. researchgate.net The negative activation entropy (ΔS‡) values suggest a more ordered transition state compared to the reactant D-9TBA. lookchem.comresearchgate.net

Reaction Kinetics and Rate Constants of the Thermal Back-Reaction

Pressure-Dependent Photoreactions and Isomerization Rates

Both the forward photoisomerization and the thermal back-reaction of the 9TBA system are dependent on pressure. researchgate.netacs.orgnih.gov When 9-t-butylanthracene is dissolved in a polymer host, applying high pressure has opposite effects on the two processes. The rate of the forward photoreaction (9TBA → D-9TBA) decreases significantly with increasing pressure, dropping by a factor of 1000 at 1.5 GPa. researchgate.netacs.org In contrast, the rate of the thermal back-reaction (D-9TBA → 9TBA) is accelerated by pressure, increasing by a factor of approximately 3 at high pressure. researchgate.netacs.org This pressure-catalyzed back-reaction is a notable finding, as pressure is being used to facilitate the breaking of a chemical bond. researchgate.net The acceleration of the back-reaction under pressure is attributed to a negative activation volume (ΔV‡), estimated to be -16 ų, indicating that the transition state has a smaller volume than the reactant (D-9TBA). acs.org

| Reaction | Effect of High Pressure (1.5 GPa) | Change in Rate |

|---|---|---|

| Forward Photoreaction (9TBA → D-9TBA) | Inhibited | Decreases by ~1000x |

| Thermal Back-Reaction (D-9TBA → 9TBA) | Catalyzed | Increases by ~3x |

Influence of External Pressure on the Forward Photoreaction Rate

Mechanistic Studies of Photoperoxidation and Other Related Reactions

The photochemical behavior of 9-t-butylanthracene is complex, involving multiple deactivation pathways for its excited state. Upon excitation, one major pathway is the photoisomerization to its 9,10-Dewar valence isomer. researchgate.netacs.org This reaction is reversible, with the Dewar isomer thermally reverting to the parent anthracene. researchgate.net

The environment plays a crucial role in the deactivation mechanism. In non-viscous solvents at room temperature, a very rapid, temperature-dependent internal conversion process is believed to be the dominant non-radiative decay pathway from the first excited singlet state (S₁). rsc.org However, in more rigid media, such as a poly(methyl methacrylate) (PMMA) polymer matrix, this internal conversion pathway is suppressed. In this environment, an alternative decay path leading to the formation of the 9-t-butyl-9,10-Dewar anthracene becomes competitive with fluorescence. rsc.org

Computational Chemistry and Theoretical Modeling of 9 T Butylanthracene

Quantum Chemical Methodologies Applied to 9-t-Butylanthracene Systems

A range of quantum chemical methodologies have been employed to study 9-t-butylanthracene, each offering a different balance of computational cost and accuracy. These methods are crucial for understanding the molecule's electronic structure and predicting its behavior. ucr.eduharvard.edu

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. wikipedia.org It has been instrumental in optimizing the geometry of 9-t-butylanthracene and its derivatives. yu.edu.jo DFT calculations, such as those using the B3LYP functional with a cc-PVDZ basis set, have been employed to determine the optimized molecular structures and energies of these compounds in the gas phase. yu.edu.jo These calculations have revealed that the anthracene (B1667546) ring in 9-t-butylanthracene is not planar, a finding that is consistent with experimental X-ray data. yu.edu.jo The non-planar geometry is a key feature of this molecule, influencing its reactivity and physical properties. yu.edu.jo

The application of DFT extends to studying the effects of substituents on the geometry and energetics of the 9-t-butylanthracene core. yu.edu.jo For instance, the introduction of various functional groups at the 10-position has been modeled to understand how they influence the molecule's structure and energy. yu.edu.jo The choice of the functional and basis set in DFT calculations is critical, as it can impact the accuracy of the predicted geometries and energies. nih.gov While GGA functionals are often sufficient for geometry optimizations, hybrid functionals may provide more accurate energy evaluations. nih.gov

Table 1: Selected Dihedral Angles of 9-t-Butylanthracene Calculated at Different Levels of Theory

| Dihedral Angle | X-Ray | B3LYP/cc-PVDZ | B3LYP/cc-PVTZ | MP2/cc-PVDZ |

| C1-C9a-C9-C8a | 18.2° | 18.0° | 18.1° | 18.5° |

| C4a-C10a-C10-C5a | 17.8° | 17.5° | 17.6° | 18.0° |

| C9a-C9-C(tBu)-C(Me1) | -65.2° | -64.9° | -65.0° | -64.7° |

| Data sourced from a theoretical study on 10-substituted-9-tert-butylanthracenes. yu.edu.jo |

For more accurate energy calculations and to serve as benchmarks, higher-level theoretical methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are utilized. ucr.edufaccts.de While computationally more demanding, these methods provide a more accurate description of electron correlation, which is the difference between the exact energy and the Hartree-Fock energy. faccts.de

In the study of 9-t-butylanthracene and its derivatives, single-point energy calculations at the MP2 level with a cc-PVTZ basis set have been performed on geometries optimized with DFT. yu.edu.jo This approach, known as a hybrid calculation, leverages the efficiency of DFT for geometry optimization and the accuracy of MP2 for energy evaluation. yu.edu.jo The CCSD(T) method, often referred to as the "gold standard" in quantum chemistry, provides benchmark-quality results for energies but at a significant computational cost, making it more suitable for smaller systems or for validating the accuracy of other methods. ucr.edunih.gov The choice of basis set is also crucial for these correlated methods, with larger basis sets generally yielding more accurate results. faccts.de

Spin-component-scaled MP2 (SCS-MP2) is a modification of the conventional MP2 method that has shown improved accuracy for predicting the geometries of non-covalently interacting molecular complexes. nih.gov Furthermore, dispersion-corrected MP2 models have been developed to provide a reliable and cost-effective approach for studying organic species. acs.org

Ab initio electronic structure computational methods are invaluable for accurately predicting the potential energy surface (PES) of a molecule, which describes the energy of the molecule as a function of its geometry. ucr.eduyu.edu.jo The PES is fundamental for understanding chemical reactions and conformational changes, as it allows for the identification of stable isomers (minima on the PES) and transition states (saddle points on the PES). ucr.edu

For 9-t-butylanthracene, ab initio molecular orbital calculations have been used to investigate its non-planar geometry in the gas phase and to explore the mechanisms of its conformational changes. acs.org These calculations help in mapping out the energy landscape associated with processes like ring inversion and internal rotation. yu.edu.jo By identifying the transition states connecting different conformations, the energy barriers for these processes can be determined. ucr.edu The development of accurate PESs is also crucial for studying the dynamics of chemical reactions and for predicting vibrational energy levels. rsc.orgmdpi.comresearchgate.net

Møller-Plesset Perturbation Theory (MP2) and Coupled Cluster (CCSD(T)) Approaches for Benchmark Calculations

Modeling of Conformational Changes and Isomerization Pathways

The flexible nature of 9-t-butylanthracene allows for various conformational changes and isomerization pathways, which have been extensively studied using computational modeling. These studies provide insights into the dynamic behavior of the molecule.

The anthracene skeleton in 9-t-butylanthracene is known to undergo a "butterfly-like" ring inversion. yu.edu.jo This process is coupled with the internal rotation of the bulky tert-butyl group. yu.edu.jo Computational studies have been performed to calculate the energy barriers associated with these motions.

Ab initio molecular orbital calculations have indicated two distinct mechanisms for the rotation of the tert-butyl group. acs.org A low-energy pathway, with a calculated activation energy of 4.7 kJ/mol, involves a concerted motion of tert-butyl rotation and the butterfly-like inversion of the anthracene rings. yu.edu.joacs.org A much higher-energy pathway (35.1 kJ/mol) involves a more significant bending of the tert-butyl group. acs.org The low-energy barrier for the concerted process suggests that this motion is facile in the gas phase and in solution. yu.edu.joacs.org In the solid state, however, intermolecular interactions can significantly increase this barrier. acs.org

Theoretical modeling has also been used to investigate how substituents at the 10-position of 9-t-butylanthracene can influence the energy barriers for ring inversion and internal rotation, offering a way to "tune" these molecular motions. yu.edu.jo

Table 2: Calculated Energy Barriers for Internal Rotation and Ring Inversion in 9-t-Butylanthracene

| Process | Calculated Energy Barrier (kJ/mol) | Method |

| Low-Energy Pathway (Concerted Rotation-Inversion) | 4.7 | Ab initio molecular orbital calculations yu.edu.joacs.org |

| High-Energy Pathway (t-Butyl Bending) | 35.1 | Ab initio molecular orbital calculations acs.org |

| Data sourced from studies on the internal rotation and ring inversion of 9-t-butylanthracene. yu.edu.joacs.org |

Computational methods are also crucial for understanding the behavior of 9-t-butylanthracene in its electronically excited states. Upon absorption of light, the molecule can undergo significant structural changes. nih.gov Theoretical calculations can predict the geometries of these excited states and the pathways for their deactivation.

For instance, in the case of 10-cyano-9-tert-butylanthracene, a derivative of 9-t-butylanthracene, two primary deactivation processes in the excited state have been proposed based on computational and experimental evidence. nih.gov One pathway leads to the formation of a Dewar isomer, a strained valence isomer, which is a photochemical process similar to that observed for 9-t-butylanthracene itself. nih.govuni-bonn.de Another pathway involves the formation of a more planar structure leading to a charge-transfer (CT) state, which is facilitated by the presence of both an electron-donating (tert-butyl) and an electron-accepting (cyano) group. nih.gov

The prediction of excited state potential energy surfaces is a challenging but important area of computational chemistry, as it provides a detailed picture of the photochemical and photophysical processes that can occur. arxiv.orgosti.gov Ultrafast spectroscopy techniques, in conjunction with theoretical calculations, can be used to probe the structural dynamics in excited states. acs.orgrsc.org

Calculation of Energy Barriers for Ring Inversion and Internal Rotation

Theoretical Insights into Structure-Reactivity Relationships and Mechanochemical Phenomena

Computational chemistry and theoretical modeling have provided significant insights into the relationship between the structure of 9-t-butylanthracene and its reactivity, particularly concerning mechanochemical phenomena. These theoretical approaches allow for a detailed examination of reaction pathways and energy landscapes that are often difficult to probe experimentally.

The concept of structure-reactivity relationships is fundamental to understanding how a molecule's architecture influences its chemical behavior. In the context of 9-t-butylanthracene, theoretical studies have explored how the bulky tert-butyl group affects the molecule's reactivity and the mechanochemical processes it can undergo.

Mechanochemistry involves the use of mechanical force to induce chemical transformations. rsc.org Computational models have been instrumental in elucidating the mechanisms of these reactions at the molecular level. utexas.edumit.edu For 9-t-butylanthracene, theoretical investigations have focused on its photochemical and mechanochemical isomerization and cycloreversion reactions. researchgate.netacs.org

A key reaction of 9-t-butylanthracene is its photochemical transformation into its strained Dewar isomer. This isomer can then thermally revert to the original molecule. acs.org Computational studies have shown that both the forward and reverse isomerization rates are dependent on pressure when 9-t-butylanthracene is within a polymer host. researchgate.netacs.org Specifically, the forward photoreaction rate decreases significantly at high pressures, while the back-reaction rate increases. researchgate.netacs.org

Theoretical models, such as dispersion-corrected second-order Møller-Plesset perturbation theory (MP2D), have been employed to accurately and efficiently calculate the energetics of these processes. researchgate.net These calculations have been crucial in understanding the stability of various isomers and the energy barriers for their interconversion. For instance, computational modeling has been used to study the solid-state photodimerization of a 9-tert-butyl anthracene ester, revealing the formation of a highly metastable polymorph. researchgate.net

Furthermore, theoretical frameworks have been developed to predict solid-state photochemical transformations from first principles. nsf.govrsc.org These frameworks, validated against systems like 9-tert-butyl anthracene ester, help in understanding how mechanical work is generated during these reactions, which is primarily due to the relaxation of the crystal lattice to accommodate the photoproduct. nsf.govrsc.org The computed work densities for such systems are substantial, highlighting their potential as photomechanical crystal engines. rsc.org

The table below summarizes key findings from computational studies on the pressure dependence of 9-t-butylanthracene isomerization.

Computational studies have also provided insights into the energetics of the photodimerization of anthracene derivatives. The steric hindrance of the tert-butyl group in a 9-tert-butyl anthracene ester significantly increases the photodimerization energy compared to less substituted anthracenes. rsc.org

These theoretical investigations into the structure-reactivity relationships and mechanochemical phenomena of 9-t-butylanthracene and its derivatives are crucial for the rational design of new materials with specific mechanical and photochemical properties. acs.org

Organic Synthesis and Derivatization Strategies for 9 T Butylanthracene

Synthetic Routes to 9-t-Butylanthracene

The introduction of a tert-butyl group at the 9-position of the anthracene (B1667546) core is a key initial step for creating a range of functional molecules. This is typically achieved through electrophilic alkylation reactions.

The most common and established method for the synthesis of 9-t-butylanthracene is the Friedel-Crafts alkylation . This reaction involves treating anthracene with a tert-butylating agent in the presence of a catalyst.

Using tert-Butyl Halides: Anthracene can be reacted with tert-butyl halides, such as t-butyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). vulcanchem.com This method, however, can be complicated by steric hindrance from the bulky incoming group, which may lead to rearranged byproducts. vulcanchem.com

Using tert-Butyl Alcohol: An alternative approach involves the alkylation of anthracene using tert-butyl alcohol. lookchem.com One documented procedure involves suspending anthracene in trifluoroacetic acid and adding solid t-butanol, followed by refluxing the mixture. rsc.org This method has been reported to produce 2,6-di-tert-butylanthracene, indicating that the reaction conditions can lead to multiple substitutions and rearrangements. rsc.orgthieme-connect.de

These established methods provide direct access to the tert-butylated anthracene core, which serves as the foundational precursor for more complex derivatives.

While traditional methods like Friedel-Crafts alkylation are effective for the initial synthesis of 9-t-butylanthracene, modern catalytic chemistry offers sophisticated tools for the subsequent functionalization of the anthracene scaffold. frontiersin.org These advanced techniques are generally employed to build upon the core structure rather than for the initial alkylation itself.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , are instrumental in creating C-C bonds. ethz.ch A common strategy involves the initial synthesis of a halogenated derivative, like 9,10-dibromo-2,6-di-tert-butylanthracene, which can then be coupled with various boronic acids to introduce additional aryl substituents. vulcanchem.com Other modern catalytic systems, including those based on iridium, are used for a variety of transformations like enantioselective substitutions, further expanding the synthetic possibilities for creating complex and chiral anthracene derivatives. ethz.ch These methods provide precise control over the introduction of functional groups, enabling the construction of highly tailored molecular architectures. frontiersin.org

Established Methodologies for Anthracene Alkylation

Synthesis of 10-Substituted-9-t-Butylanthracene Derivatives

The 10-position of the 9-t-butylanthracene core is electronically activated and sterically accessible, making it a prime target for introducing a second substituent. This allows for fine-tuning of the molecule's electronic and physical properties.

The electronic nature of the 9-t-butylanthracene system can be systematically modified by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the 10-position.

Electron-Donating Groups (EDGs): These groups, such as amino (-NH₂), methoxy (B1213986) (-OCH₃), and alkyl (-CH₃) groups, increase the electron density of the aromatic ring system through inductive or resonance effects. youtube.comnerdfighteria.info They are known as activating groups. nerdfighteria.infoyoutube.com

Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO₂), cyano (-CN), and formyl (-COH), pull electron density away from the aromatic core. youtube.comlibretexts.org They are considered deactivating groups. nerdfighteria.infolibretexts.org

A theoretical study has explored the introduction of a wide array of 19 different substituents at the 10-position of 9-t-butylanthracene. yu.edu.jo The list includes a variety of both EDGs and EWGs, such as: F, Cl, Br, OH, NO₂, NH₂, NO, CCH, CHCH₂, CH₃, OCH₃, N(CH₃)₂, COH, COOH, COCH₃, COOCH₃, and CONH₂. yu.edu.jo The synthesis of such derivatives typically involves electrophilic substitution on the 9-t-butylanthracene precursor or the functionalization of a pre-installed group at the 10-position. For example, the synthesis of 2,6-di-tert-butylanthracene-9,10-dicarbonitrile, a derivative with two strong EWGs, has been achieved via the Rosenmund-von Braun reaction, converting a dibromo derivative with cuprous cyanide.

The identity of the substituent at the 10-position has a profound impact on the molecular geometry and properties of 9-t-butylanthracene derivatives. yu.edu.jo

Steric and Electronic Effects: The introduction of a substituent at the 10-position influences the planarity of the anthracene ring system. A theoretical study demonstrated that two main factors control the energy barrier for the butterfly-like ring inversion of the anthracene rings:

Size of the Substituent (Steric Effects): Bulkier substituents at the 10-position lead to greater steric strain, causing a larger deviation from planarity and a higher energy barrier for ring inversion. yu.edu.jo

Electronic Properties: The degree of conjugation between the substituent and the aromatic rings also plays a crucial role in determining the molecule's conformation and energy profile. yu.edu.jo

The table below, based on data from a theoretical study, illustrates how the energy barrier to ring inversion changes with different substituents at the 10-position. yu.edu.jo

| Substituent (R) at Position 10 | Ring Inversion Energy Barrier (ΔE in kJ/mol) |

| H | 4.5 |

| CN | 7.0 |

| Cl | 8.3 |

| Br | 9.5 |

| CH₃ | 12.0 |

| Data derived from a theoretical study on 10-substituted-9-tert-butylanthracenes. yu.edu.jo |

Thermal and Photochemical Properties: The electronic nature of substituents also affects the thermal stability of related anthracene derivatives. Research on 9-substituted anthracenes has shown that the presence of either strong electron-donating or strong electron-withdrawing groups can decrease thermal stability compared to less electronically active substituents. rsc.org This effect allows for the tuning of thermal responsiveness in materials derived from these compounds. rsc.org

Introduction of Electron-Donating and Electron-Withdrawing Groups

Synthesis of 9-t-Butylanthracene Esters and Other Functionalized Derivatives

Beyond simple substitution at the 10-position, the 9-t-butylanthracene scaffold can be incorporated into more complex structures, including esters and other functionalized molecules, to create materials for specific applications.

Synthesis of Esters: 9-t-Butylanthracene ester (9TBAE) is a notable derivative that has been studied for its photomechanical properties. researchgate.netresearchgate.net The synthesis of such esters typically involves the standard esterification of a corresponding carboxylic acid derivative of 9-t-butylanthracene. The resulting ester, 9TBAE, undergoes photodimerization in the solid state, forming a metastable crystalline product that leads to significant physical expansion, making it a candidate for molecular actuators. researchgate.net

Other Functionalized Derivatives: The versatility of the anthracene core allows for the synthesis of a wide range of other complex derivatives.

Derivatives with Complex Aromatic Systems: Functionalized 9-t-butylanthracene has been used as a building block for larger, more complex molecules. For example, derivatives have been prepared that incorporate fluorene (B118485) and naphthyl moieties, such as 2,6-di-t-butyl-9-fluorenes-anthracene and 9-(6-tert-butyl-2-naphthyl)-10-tert-butyl anthracene. google.comgoogle.com These are often synthesized for applications in organic electronics. google.com

Amides and Other Functional Groups: The strategic introduction of a carboxylic acid group onto the triptycene (B166850) core, a related rigid molecular structure, has been shown to be a versatile handle for creating a variety of other functional groups, including amides via activation with reagents like MsCl. nih.gov A similar strategy can be envisioned for the 9-t-butylanthracene scaffold, where a carboxylic acid function would serve as a key intermediate for a diverse library of functionalized derivatives.

Solid State Phenomena and Supramolecular Assemblies of 9 T Butylanthracene Derivatives

Photodimerization in Crystalline States

The photodimerization of anthracene (B1667546) derivatives in the solid state is a well-studied phenomenon that exemplifies topochemical control, where the crystal lattice environment dictates the reaction pathway and product structure. In derivatives of 9-t-butylanthracene, this process leads to remarkable and predictable transformations.

The solid-state photodimerization of 9-tert-butyl anthracene ester (9TBAE) serves as a model system for crystal-to-crystal reactions. orcid.org When single-crystal nanorods of 9TBAE are exposed to UV light, they undergo a [4+4] cycloaddition reaction to form a dimeric product. umass.eduresearchgate.net This transformation occurs without the loss of crystallinity, meaning the ordered molecular arrangement is maintained throughout the reaction. nsf.gov

The mechanism is topochemically controlled; the proximity and orientation of the monomer units in the crystal lattice predetermine the course of the reaction. This process can induce significant mechanical stress, leading to observable macroscopic effects. For instance, 9TBAE nanorods exhibit an average elongation of 8% upon photodimerization. umass.edunih.gov The reaction proceeds to 100% conversion, which allows the entire crystal to transform into a new, single-crystalline phase of the product. nih.gov The crystal structure of the metastable intermediate formed during this photomechanical reaction has been elucidated through a combination of solid-state NMR, X-ray diffraction, and computational modeling. orcid.orgnsf.gov

A key outcome of the solid-state photodimerization of 9TBAE is the formation of a highly metastable polymorph of the resulting dimer. researchgate.net This product, known as the solid-state reacted dimer (SSRD), is a conformational polymorph that is significantly less stable than the form obtained when the dimer is crystallized from a solution (solution-grown dimer or SGD). umass.edu

Computational studies have quantified this energy difference, revealing that the SSRD polymorph lies approximately 14 kJ/mol higher in energy than the SGD form. researchgate.netrsc.orgnsf.gov This is an exceptionally large energy difference, as the vast majority of known polymorphs exhibit lattice energy differences of less than 10 kJ/mol. researchgate.netrsc.orgacs.org The solid-state reaction environment effectively traps the product in a highly unstable intramolecular conformation that would not be favored under thermodynamic equilibrium conditions, such as crystallization from solution. researchgate.netnsf.gov The kinetic barrier for the conversion from the less stable SSRD conformation to the more stable SGD one is substantial, calculated to be around 41 kJ/mol, which accounts for the long-lived nature of the metastable polymorph. rsc.org

The reproducible formation of the high-energy SSRD polymorph via the solid-state reaction pathway is a phenomenon described as "synthetic memory". researchgate.netresearchgate.netrsc.org The crystal structure of the monomer essentially imparts a memory of its packing arrangement onto the product. researchgate.netrsc.org The topochemical nature of the reaction ensures that the dimer is formed in a specific, strained conformation that fits within a lattice closely related to that of the monomer.

This concept highlights how solid-state reactions can be used as a strategic tool in crystal engineering to access polymorphs that are unobtainable through conventional methods. researchgate.netrsc.orgnsf.gov The initial crystal packing of the reactant acts as a template, directing the synthesis to a specific, kinetically favored, but thermodynamically unstable, product. This "synthetic memory" represents an underappreciated strategy for expanding the landscape of accessible polymorphic forms, offering pathways to materials with unique properties. researchgate.net

Formation of Metastable Polymorphs via Solid-State Reactions

Molecular Packing and Intermolecular Interactions in Solid-State Systems

The steric demand of the tert-butyl group at the 9-position is a dominant factor in the crystal packing of these anthracene derivatives. researchgate.net Steric hindrance generally influences both intermolecular reactions and the interactions within the crystal lattice. researchgate.net In the case of 9TBAE, the bulky substituent plays a crucial role in the pre-organization of the monomer units in the crystal.

After the [4+4] photodimerization, the dense crystal packing and the steric hindrance from the tert-butyl groups inhibit the intramolecular relaxation of the newly formed dimer. rsc.org The product is trapped in a strained conformation because the surrounding crystal lattice prevents the significant conformational change—specifically, the rotation of the tert-butyl ester groups—required to reach the lower-energy state. rsc.org This demonstrates how steric demand can be exploited to control not only the initial crystal packing but also the conformational outcome of a subsequent solid-state reaction. The introduction of extremely bulky substituents is a known strategy to control core distortion and eliminate aggregation in other polycyclic aromatic hydrocarbons. rsc.org

The stability of the crystal structures of 9-t-butylanthracene derivatives is governed by a network of weak intermolecular interactions, primarily π-π and CH-π interactions.

π-π Interactions: These occur between the electron-rich aromatic planes of the anthracene cores of adjacent molecules. The arrangement is often a parallel-displaced or T-shaped stacking, which maximizes attractive forces while minimizing repulsion. In many aromatic systems, these interactions are a dominant force in dictating the packing motif. chemrxiv.orgmdpi.com

CH-π Interactions: These are considered a type of non-conventional hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. mdpi.com In 9-t-butylanthracene derivatives, the hydrogen atoms of the tert-butyl group can interact with the aromatic faces of neighboring anthracene molecules. Statistical analysis of crystal structures has confirmed that short contacts between CH bonds and π-systems are common and contribute to the stability of the crystal. mdpi.com The existence and importance of these interactions can be investigated through Hirshfeld surface analysis and computational methods. rsc.org

The combination of these interactions creates a highly ordered, three-dimensional supramolecular assembly. researchgate.netresearchgate.net The specific geometry and strength of these interactions determine the final crystal packing and, consequently, the material's physical and chemical properties.

Role of Steric Demand in Influencing Crystal Packing

Self-Assembly of 9-t-Butylanthracene Derivatives

The strategic functionalization of the anthracene core, particularly at the 9 and 10 positions, significantly influences the solid-state packing and self-assembly behavior of the resulting derivatives. The introduction of bulky substituents like the tert-butyl group can lead to unique supramolecular architectures driven by a delicate balance of intermolecular forces.

Nanoscale Self-Assembly Processes and Morphologies

The self-assembly of 9-t-butylanthracene and its derivatives is a process governed by non-covalent interactions, leading to the formation of ordered nanostructures. frontiersin.org These interactions include π-π stacking, van der Waals forces, and, in the case of certain derivatives, hydrogen bonding. nih.govresearchgate.net The interplay of these forces, along with steric hindrance from the bulky t-butyl group, dictates the final morphology of the assembled structures. nih.gov

For instance, derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) demonstrate how subtle changes in molecular structure can direct self-assembly. researchgate.netljmu.ac.uk While some BPEA derivatives form H-type aggregates in solution, characterized by a blue-shift in their absorption spectra, others exhibit different aggregation behaviors depending on the solvent and concentration. researchgate.netljmu.ac.uk The presence of functional groups capable of hydrogen bonding, such as amides, can significantly enhance the propensity for aggregation. ljmu.ac.uk

In the solid state, the twisting of aryl substituents relative to the anthracene core, a result of steric interactions, provides a foundation for self-assembly dominated by C–H···π interactions. mdpi.com This can lead to the formation of various nanoscale morphologies. For example, the photodimerization of 9-tert-butyl-anthracene ester in molecular crystal nanorods results in an expansion of the material, showcasing how self-assembly can influence photomechanical properties. researchgate.net

Studies on 9-anthracene carboxylic acid on a silver surface have revealed a rich variety of self-assembled nanostructures. nih.govnih.gov Depending on the surface density of the molecules, different ordered phases are observed, including straight belts, zigzag double-belts, and dimer phases. nih.govnih.gov This highlights the critical role of molecule-substrate interactions in concert with intermolecular forces in directing the self-assembly process on a surface. nih.gov The formation of these complex nanostructures is a result of the competition between maximizing intermolecular interactions and optimizing adsorption on the substrate. nih.gov

Polymorphism in Self-Assembled Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant phenomenon in the self-assembly of 9-t-butylanthracene derivatives. These different crystalline arrangements, or polymorphs, can exhibit distinct physical and electronic properties.

A notable example of polymorphism is observed in the solid-state photodimerization of 9-tert-butyl anthracene ester. researchgate.net This reaction produces a highly metastable, yet long-lived, polymorph of the dimer. researchgate.net Computational modeling and experimental data, including powder X-ray diffraction and solid-state nuclear magnetic resonance, have been used to characterize the crystal structure of this metastable intermediate. researchgate.net The formation of such a unique polymorph is attributed to a "synthetic memory" effect within the crystal structure, where the reaction pathway influences the final crystalline form. researchgate.net

The study of 9-anthracene carboxylic acid on a Ag(111) surface also demonstrates polymorphism in two-dimensional self-assembled structures. nih.govnih.gov The observation of multiple ordered phases, such as belt and dimer structures, as a function of molecular surface density is a clear manifestation of polymorphism. nih.govnih.gov This structural diversity arises from the complex interplay of intermolecular forces, molecule-substrate interactions, and steric demands at different surface coverages. nih.govnih.gov Some of these phases are thermodynamically metastable and can be kinetically trapped, while others represent the most stable arrangement under specific conditions. nih.gov

The ability to control and access different polymorphs is crucial for tuning the properties of materials for applications in areas like organic electronics, where charge transport can be highly dependent on the molecular packing in the solid state. researchgate.net

Advanced Research Applications and Functional Material Design Principles

Role in Optoelectronic Material Development

Anthracene (B1667546) derivatives are a cornerstone in the field of organic optoelectronics, valued for their high fluorescence quantum yields and tunable energy levels. The introduction of a 9-t-butyl group serves to modify these intrinsic properties, enhancing performance and enabling new functionalities in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Anthracene derivatives featuring tert-butyl groups are frequently employed as highly efficient blue emitters or as host materials in the emissive layer (EML) of OLEDs. A prominent example is 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (B1358097) (TBADN), a derivative that leverages the tert-butyl group to achieve superior performance. bldpharm.com The bulky t-butyl substituent provides steric hindrance that disrupts intermolecular packing, which can help prevent concentration quenching and undesirable shifts in emission spectra. bldpharm.com This morphological control helps in forming stable, amorphous thin films, a critical requirement for device longevity and efficiency. bldpharm.com

TBADN is noted for its bipolar carrier transport nature, meaning it can transport both electrons and holes. chemsrc.com This balanced charge transport within the emissive layer is crucial for ensuring that charge recombination occurs within the EML, maximizing the generation of excitons and, consequently, light emission. chemsrc.com Studies on OLEDs using TBADN have shown that this bipolar characteristic prevents the significant build-up of space charges that can degrade other materials. chemsrc.com

| Property | Observation | Significance | Reference |

|---|---|---|---|

| Emission Color | Efficient, pure blue emission (CIE coordinates x=0.14, y=0.10) | Crucial for full-color displays and white lighting applications. | bldpharm.com |

| Carrier Transport | Bipolar nature (transports both electrons and holes) | Leads to a balanced charge recombination zone and prevents space charge build-up. | chemsrc.com |

| Exciton (B1674681) Conversion | Triplet-Triplet Annihilation contributes 3-6% to electroluminescence | Enhances internal quantum efficiency beyond the 25% limit for fluorescence. | |

| Morphology | Forms stable amorphous films due to the bulky t-butyl group | Prevents crystallization and enhances device stability and lifetime. | bldpharm.com |

An efficient Electron Transport Layer (ETL) is critical for facilitating the movement of electrons from the cathode to the emissive layer while blocking holes, ensuring balanced charge injection in OLEDs and other organic electronic devices. While some materials are designed exclusively as electron transporters, materials with bipolar characteristics, such as the anthracene derivative TBADN, can also exhibit electron transport functionality. chemsrc.com

The bipolar nature of TBADN allows it to support the flow of electrons, a key requirement for an ETL. chemsrc.com Its LUMO (Lowest Unoccupied Molecular Orbital) energy level of -2.9 eV is suitable for electron injection from common cathodes like aluminum, often used with an injection layer like LiF. bldpharm.com The investigation of charge transport in a complex derivative, 5,5'-(2,6-di-tert-butylanthracene-9,10-diyl)bis(2-p-tolyl-1,3,4-oxadiazole), has shown that charge conduction is dependent on temperature and layer thickness, indicating trap-charge limited conduction (TCLC). This highlights that the electron transport properties in such anthracene-based systems are governed by the density of trap states, which can be influenced by the material's purity and morphology.

In organic photovoltaics (OPVs), efficient power generation hinges on a sequence of photophysical processes: light absorption, exciton diffusion, and crucially, the dissociation of excitons into free charge carriers (an electron and a hole) at a donor-acceptor interface. The resulting electron-hole pair, bound by electrostatic attraction, is known as a charge-transfer (CT) state. The efficiency of the device is largely determined by the competition between the dissociation of this CT state into free charges and its recombination.

Several key principles govern the enhancement of charge separation and transport:

Energy Level Alignment: The energy offset between the LUMO levels of the donor and acceptor materials provides the driving force for the initial charge transfer that creates the CT state. Similarly, the offset between the HOMO levels facilitates hole transport. While a driving force is necessary, excessive energy loss during this step can lower the open-circuit voltage (Voc) of the solar cell.

Charge Delocalization: Quantum mechanical effects, such as the delocalization of electron and hole wavefunctions over several molecules, can significantly lower the Coulombic attraction between the charges in the CT state. This delocalization effectively reduces the binding energy of the electron-hole pair, making it easier for them to separate into free carriers, even with a small energy offset.

Interface Morphology: The structure of the interface between the donor and acceptor materials at the nanoscale is critical. A large interfacial area, as found in bulk heterojunction (BHJ) structures, maximizes the opportunity for exciton dissociation. The degree of molecular intermixing and ordering at this interface influences both the generation and recombination of charges.

Balanced Charge Transport: Once separated, the free electrons and holes must be efficiently transported to their respective electrodes without recombining. This requires materials with high charge mobility. Imbalanced transport can lead to the accumulation of charge, which increases the likelihood of bimolecular recombination and reduces device efficiency.

While 9-t-butylanthracene is not a standard material in high-performance OPVs, its derivatives possess properties relevant to these principles. The tunable HOMO/LUMO levels of anthracene derivatives allow for the engineering of energy alignment at the donor-acceptor interface. Their rigid, planar aromatic structure is conducive to charge delocalization, a key factor in overcoming the binding energy of the CT state.

Electron Transport Layer Functionality in Organic Optoelectronics

Applications in Photomechanical Materials and Actuators

Photomechanical materials, which convert light energy directly into mechanical motion, are at the forefront of actuator and soft robotics research. Crystals composed of photoreactive molecules like 9-t-butylanthracene derivatives can generate significant force and displacement on fast timescales. bldpharm.com

A well-studied example of a photomechanical material is based on the [4+4] photodimerization of 9-tert-butyl-anthracene ester (9TBAE). When single-crystal nanorods of 9TBAE are exposed to UV light (e.g., 365 nm), they undergo a remarkable macroscopic expansion, elongating by an average of 8%, with some rods expanding by as much as 13%.

The molecular basis for this significant expansion is not a simple change in the volume of the crystal's unit cell. In fact, calculations based on unit cell volume alone would incorrectly predict a slight shrinkage. Instead, the expansion arises from a highly anisotropic rearrangement of the molecular contents within the crystal lattice during the transformation from the monomer crystal to a metastable solid-state reacted dimer (SSRD) crystal phase. The photodimerization reaction creates a strained, high-energy conformation of the dimer that is trapped by the surrounding crystal lattice. It is the relaxation of the crystal lattice to accommodate this metastable photoproduct that drives the mechanical work and results in the observed linear expansion along the nanorod's axis and a slight contraction of its diameter.

| Parameter | Description | Reference |

|---|---|---|

| Reactant | Crystalline nanorods of 9-tert-butyl-anthracene ester (9TBAE) | |

| Stimulus | UV light (e.g., 365 nm) | |

| Chemical Reaction | [4+4] photodimerization | |

| Product | Metastable solid-state reacted dimer (SSRD) crystal phase | |

| Macroscopic Effect | Average linear expansion of 8% along the nanorod axis | |

| Molecular Mechanism | Anisotropic rearrangement of molecular contents within the crystal lattice |

Understanding the molecular-level mechanism of the photomechanical effect in 9TBAE allows for the formulation of design principles to create materials with a tunable response. The mechanical output of these crystals is not an intrinsic, unchangeable property of the molecule but is instead highly dependent on the crystal's architecture.

A key design principle is the control of crystallographic orientation. Research has shown that the direction and magnitude of the mechanical response are directly linked to the orientation of the unit cell relative to the nanorod's long axis. By controlling the initial crystal growth conditions, it is predicted that the photomechanical response of 9TBAE could be tuned from a positive expansion of +9% to a negative contraction of -9.5%. This provides a powerful pathway for designing actuators with customized, programmable motions.

Another design principle involves chemical modification of the photoreactive molecule. Studies on related systems, such as derivatives of 9-anthracene carboxylic acid, demonstrate that substitutions on the anthracene core (e.g., halogenation) can dramatically alter the photomechanical properties, including the speed and reversibility of the actuation. This suggests that targeted chemical synthesis can be used to fine-tune the mechanical work output, response time, and reversibility of photomechanical materials based on the 9-t-butylanthracene scaffold.

Molecular Basis of Macroscopic Expansion in 9-t-Butylanthracene Ester Nanorods

Principles for Fluorescent Probe Design and Sensing Mechanisms

The unique photophysical properties of 9-t-butylanthracene, stemming from its distinct structural dynamics upon excitation, make it a valuable model compound for elucidating fundamental principles in the design of advanced fluorescent materials. Its behavior provides key insights into creating probes with specific and desirable characteristics, such as large Stokes shifts and environmental sensitivity.

A significant challenge in the design of fluorescent probes is minimizing the overlap between absorption and emission spectra to reduce self-quenching and improve signal-to-noise ratios. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is a critical parameter in this regard. A large Stokes shift is often a primary design objective.

One established principle for achieving a large Stokes shift is to design fluorophores that undergo a significant structural change upon photoexcitation. nih.gov This geometric relaxation in the excited state lowers its energy relative to the ground state, resulting in an emission of lower energy (longer wavelength) light. edinst.com 9-t-Butylanthracene serves as a classic example of this principle. nih.gov

The key design consideration illustrated by 9-t-butylanthracene is the incorporation of a bulky, rotatable substituent on the aromatic core. nih.gov Upon excitation, the steric strain induced by the tert-butyl group facilitates a significant geometrical relaxation, involving both the substituent's rotation and the puckering of the anthracene skeleton. nih.govyu.edu.jo This substantial change in molecular geometry from the ground state to the excited state is directly responsible for its characteristically large Stokes shift. nih.gov The extent of these structural perturbations can be quantified by calculating the root-mean-square (RMS) of the cumulative atomic displacements between the ground and excited state structures. nih.gov This principle, exemplified by 9-t-butylanthracene, has been applied to other families of dyes, including biphenyl (B1667301) and BODIPY dyes, to rationally tune their emission properties. nih.gov

Design Principle for Stokes Shift Modulation

| Principle | Mechanism | Example Compound | Key Structural Feature |

|---|---|---|---|

| Induce Large Geometry Change in Excited State | Significant structural relaxation upon excitation lowers the energy of the excited state, leading to a red-shifted emission and a larger Stokes shift. nih.gov | 9-t-Butylanthracene | Bulky, rotatable tert-butyl group on the anthracene core. nih.gov |

Fluorophores that exhibit changes in their fluorescence properties in response to their local environment are known as environment-sensitive or solvatochromic fluorophores. mdpi.com The excited-state dynamics of 9-t-butylanthracene demonstrate how structural relaxation pathways can be exploited to create such sensors, particularly for probing viscosity and matrix rigidity. rsc.org

The fluorescence of 9-t-butylanthracene is highly dependent on temperature and the viscosity of its surrounding medium. rsc.org In non-viscous solvents like isopentane (B150273) and ethanol, its fluorescence lifetime is very short at room temperature but increases significantly as the temperature is lowered. rsc.org This behavior is attributed to a dominant, temperature-dependent non-radiative decay process, specifically a very fast internal conversion. rsc.org

However, in a rigid polymer matrix like poly(methyl methacrylate) (PMMA), this internal conversion pathway is suppressed. rsc.org Instead, a different deactivation process becomes competitive with fluorescence, proposed to involve decay via an intermediate state that can lead to the formation of its photoisomer, 9-t-butyl-9,10-Dewar anthracene. rsc.orgnih.gov This results in a double exponential fluorescence decay in the rigid environment. rsc.org A derivative, 10-cyano-9-tert-butyl-anthracene, also shows distinct deactivation processes depending on the environment: the formation of the Dewar structure is enhanced in solution, while a more planar charge-transfer state is favored in polymers. nih.gov

These findings highlight a crucial design principle: the competition between different excited-state relaxation pathways, each with a unique dependence on environmental friction (viscosity) or constraints, can be harnessed to create environment-sensitive probes. The fluorescence lifetime and quantum yield of 9-t-butylanthracene and its derivatives are directly modulated by the ability of the tert-butyl group and anthracene core to undergo structural changes, a motion that is hindered in more viscous or rigid media. rsc.organu.edu.au

Environmental Effects on 9-t-Butylanthracene Fluorescence

| Environment | Dominant Deactivation Pathway | Observed Fluorescence Behavior | Reference |

|---|---|---|---|

| Non-viscous Solvents (e.g., isopentane) | Fast internal conversion. | Single exponential decay; lifetime strongly temperature-dependent. | rsc.org |

| Rigid Matrix (e.g., PMMA) | Internal conversion suppressed; decay via an intermediate state (potential Dewar isomer formation). | Double exponential decay. | rsc.org |

Design Considerations for Stokes Shift Modulation in Fluorescent Probes

Contributions to Molecular Switches and Rotors Research

The controlled motion of molecules at the nanoscale is the foundation of molecular machines, including switches and rotors. 9-t-Butylanthracene and its derivatives have served as important platforms in this field due to their well-defined, low-energy intramolecular motions and photoreactive properties.